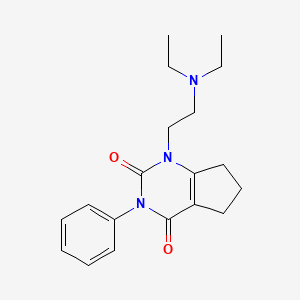![molecular formula C13H19NO2 B14666129 2-[4-(Butylamino)phenyl]propanoic acid CAS No. 39718-87-1](/img/structure/B14666129.png)
2-[4-(Butylamino)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Butylamino)phenyl]propanoic acid is an organic compound that falls under the category of aromatic amines and carboxylic acids. This compound is characterized by the presence of a butylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Butylamino)phenyl]propanoic acid typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron and hydrochloric acid.
Alkylation: Aniline undergoes alkylation with butyl bromide to form N-butylaniline.
Friedel-Crafts Acylation: N-butylaniline is subjected to Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[4-(Butylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-[4-(Butylamino)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-(Butylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-[4-(Isobutylamino)phenyl]propanoic acid
- 2-[4-(Methylamino)phenyl]propanoic acid
- 2-[4-(Ethylamino)phenyl]propanoic acid
Uniqueness
2-[4-(Butylamino)phenyl]propanoic acid is unique due to its specific butylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
39718-87-1 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-[4-(butylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13(15)16/h5-8,10,14H,3-4,9H2,1-2H3,(H,15,16) |
InChIキー |
OKRXZNVGRQPRAF-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=C(C=C1)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





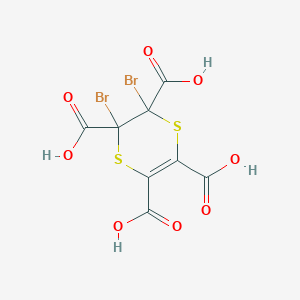



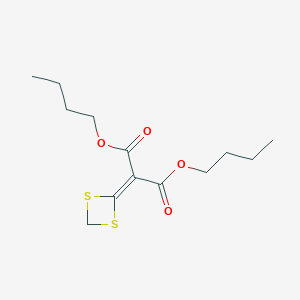

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
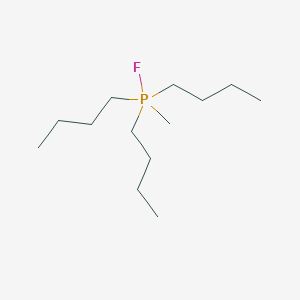
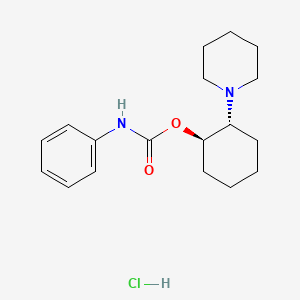
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
